N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide
Description
Historical Development of Pyrazolo[3,4-d]Pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold emerged in the mid-20th century as researchers sought purine analogs for nucleoside chemistry. Initial work by Hildick and Shaw (1971) demonstrated its synthesis via cyclization of acyclic intermediates, establishing foundational methodologies. By the 1990s, Poulsen and Quinn highlighted its bioisosteric relationship with purines, catalyzing interest in kinase inhibition applications. The 2010s saw expanded pharmacological exploration, with Trivedi et al. (2012) reporting antitubercular derivatives and El Hafi et al. (2017) characterizing π-stacking interactions in crystalline forms. Recent advances, such as dual EGFR/ErbB2 inhibitors (2019), underscore its evolving therapeutic relevance.
Bioisosterism Between Pyrazolo[3,4-d]Pyrimidines and Purines
Structural alignment reveals pyrazolo[3,4-d]pyrimidines as purine isosteres, replacing the imidazole ring with pyrazole while retaining hydrogen-bonding motifs (Figure 1). This modification enhances metabolic stability and diversifies substitution patterns. Key similarities include:
- N1–C2–N3 triad mimicking purine’s N9–C4–N3
- C6 position analogous to purine’s C2 for functionalization
- Planar geometry facilitating DNA intercalation
Such bioisosterism enables adenosine receptor antagonism, exemplified by kinase inhibition through competitive ATP binding.
Pharmacological Significance of the Pyrazolo[3,4-d]Pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidines exhibit polypharmacology across therapeutic areas:
These activities stem from substituent-driven modulation of electronic and steric properties. For instance, aryl groups at C4 enhance kinase affinity, while nitro groups improve metabolic stability.
Position of N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide Within the Broader Class
The title compound integrates three strategic modifications (Figure 2):
- 1-(tert-Butyl) : Enhances lipophilicity and steric shielding of N1, potentially reducing off-target interactions.
- 4-Oxo group : Introduces hydrogen-bonding capacity akin to purine’s N7, favoring kinase active-site binding.
- 4-Methyl-3-nitrobenzamide : The nitro group electron-withdrawing effects may stabilize the amide bond, while methyl improves membrane permeability.
Compared to Erlotinib-like derivatives, this structure lacks aniline linkers but retains key hydrogen-bond donors/acceptors for ATP-competitive inhibition. Molecular modeling suggests the nitro group may engage in charge-transfer interactions with kinase hydrophobic pockets, a hypothesis requiring empirical validation.
Figure 1. Structural comparison of pyrazolo[3,4-d]pyrimidine (left) and adenine (right), highlighting bioisosteric nitrogen positions.
Figure 2. Structure of this compound with critical substituents labeled.
This compound’s design aligns with trends favoring bulky substituents (e.g., tert-butyl) for kinase selectivity, as seen in FDA-approved tyrosine kinase inhibitors. Future studies should explore its activity against EGFR mutants and synergy with existing chemotherapeutics.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-10-5-6-11(7-13(10)23(26)27)15(24)20-21-9-18-14-12(16(21)25)8-19-22(14)17(2,3)4/h5-9H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEATRVWKUXZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their potential applications in treating various diseases, including cancer and inflammatory conditions. The unique structural features of this compound contribute to its promising pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is essential for the compound's biological activity.
- Tert-butyl group : Provides steric hindrance that may enhance binding affinity to biological targets.
- Benzamide moiety : Contributes to the compound's solubility and interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis. For instance, it has shown potential as an inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), which is relevant in ovarian cancer treatment .
- Cell Signaling Modulation : By disrupting biochemical pathways crucial for disease processes, the compound may exert anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. Key findings include:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 | 5.85 | Comparable activity to standard drug 5-Fluorouracil . |
| A549 | 3.0 | Significant inhibitory activity observed . |
| HCT116 | 0.63 - 1.32 | Excellent CDK9 inhibitory effect . |
These values indicate that the compound exhibits notable antiproliferative effects across various cancer cell lines.
Mechanistic Studies
Molecular docking studies have been performed to predict the binding modes of this compound with target proteins. These studies suggest that the compound binds effectively within the active sites of kinases and other relevant enzymes, inhibiting their activity and thereby affecting downstream signaling pathways critical for tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolopyrimidine derivatives similar to this compound:
- Study on ALDH Inhibition : A study focused on similar pyrazolopyrimidine compounds demonstrated significant inhibition of ALDH1A in ovarian cancer models, suggesting a potential role in enhancing chemotherapy efficacy .
- Antiproliferative Effects : Research involving various benzamide derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib, indicating that modifications to the pyrazolopyrimidine structure could yield potent anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibitory Activity
Key analogs include compounds from the N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide series (Figure 15K, ). These derivatives exhibit EGFR inhibition with IC50 values ranging from 0.03 µM (erlotinib reference) to 0.186 µM (compound 237) .
Table 1: Comparative EGFR and Apoptosis Activity
| Compound | MCF IC50 (µM) | EGFR IC50 (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Moderate |
| Erlotinib | N/A | 0.03 | N/A |
| Target Compound | Data pending | Data pending | Data pending |
- Structural Insights : The target compound differs from these analogs by replacing the phenyl group at N1 with a tert-butyl group and incorporating a nitrobenzamide substituent instead of a benzylidene-acetohydrazide. These modifications may enhance solubility or alter ATP-binding site interactions .
Chromen-4-one-Fused Pyrazolo[3,4-d]pyrimidines
A structurally distinct analog (Example 53, ) incorporates a chromen-4-one moiety linked via an ethyl group to the pyrazolo[3,4-d]pyrimidine core. This compound (mass: 589.1) features a 5-fluoro-3-(3-fluorophenyl) substituent and a sulfonamide group.
Triazolo[1,5-a]pyrimidin-5(4H)-ones
describes 2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones with C=O and C=S modifications. Compound 3 (C=S derivative) showed a characteristic 13C NMR peak at 186.0 ppm, contrasting with the target compound’s pyrimidin-4-one carbonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
